molecular formula C7H14O3 B8676934 5-Hydroxy-4,4-dimethylpentanoic acid

5-Hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B8676934
M. Wt: 146.18 g/mol
InChI Key: RAFJTJDWOLSPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.184 g/mol . It features a pentanoic acid backbone functionalized with a hydroxyl group at the fifth carbon and two methyl groups at the fourth carbon, creating a unique branched structure . This combination of a carboxylic acid and a terminal hydroxyl group makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry. As a specialty fatty acid derivative, it serves as a key intermediate in the synthesis of more complex molecules. Compounds with similar branched hydroxy-acid structures are investigated as constituents in lipopeptides and other bioactive molecules . Researchers value this structural motif for its potential to influence the physicochemical properties of resulting compounds, such as solubility and metabolic stability. Its functional groups allow for further chemical modifications, including esterification, amidation, and oxidation, enabling its incorporation into diverse chemical libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For specific storage and handling conditions, please refer to the material safety data sheet (MSDS). While the precise melting point, boiling point, and flash point for this compound are not fully characterized in the available literature, its confirmed molecular structure provides a solid foundation for exploratory research .

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

5-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-7(2,5-8)4-3-6(9)10/h8H,3-5H2,1-2H3,(H,9,10)

InChI Key

RAFJTJDWOLSPLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-hydroxy-4,4-dimethylpentanoic acid with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₇H₁₂O₃ 160.21 (calculated) -COOH, -OH, -C(CH₃)₂ Hypothesized use in specialty chemicals
5-Hydroxypentanoic acid C₅H₁₀O₃ 132.16 -COOH, -OH Limited flavor use; restricted in blends
2-Amino-4,4-dimethylpentanoic acid HCl C₇H₁₅NO₂·HCl 193.66 -COOH, -NH₂, -C(CH₃)₂ Research chemical (e.g., glycine analog)
4-Methyl-L-leucine C₇H₁₃NO₂ 159.18 -COOH, -NH₂, -C(CH₃)₂ Amino acid derivative for biochemical studies

Reactivity and Stability

  • Hydroxyl and Carboxylic Acid Reactivity: The hydroxyl group at position 5 and carboxylic acid enable esterification, as seen in Methyl 5-hydroxy-4,4-dinitropentanoate (C₆H₁₀N₂O₇, MW 222.15 g/mol) . Strong oxidizers may degrade these compounds, as noted for structurally related acids .
  • Amino-Substituted Analogs: Amino groups (e.g., in 2-amino-4,4-dimethylpentanoic acid HCl) enhance biological relevance, such as acetylcholinesterase (AChE) inhibition observed in methoxylated flavonoids .

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